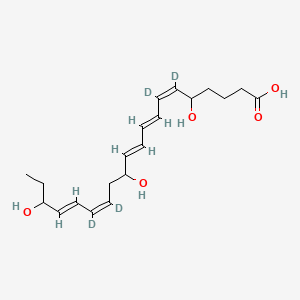

Resolvin E1-d4

Description

BenchChem offers high-quality Resolvin E1-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Resolvin E1-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H30O5 |

|---|---|

Molecular Weight |

354.5 g/mol |

IUPAC Name |

(6Z,8E,10E,14Z,16E)-6,7,14,15-tetradeuterio-5,12,18-trihydroxyicosa-6,8,10,14,16-pentaenoic acid |

InChI |

InChI=1S/C20H30O5/c1-2-17(21)11-8-5-9-14-18(22)12-6-3-4-7-13-19(23)15-10-16-20(24)25/h3-9,11-13,17-19,21-23H,2,10,14-16H2,1H3,(H,24,25)/b4-3+,9-5-,11-8+,12-6+,13-7-/i5D,7D,9D,13D |

InChI Key |

AOPOCGPBAIARAV-TUWJVIPGSA-N |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C=C/C(CC)O)/CC(/C=C/C=C/C(=C(/[2H])\C(CCCC(=O)O)O)/[2H])O |

Canonical SMILES |

CCC(C=CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Dawn of Resolution: A Technical Guide to the Discovery and Biosynthesis of E-Series Resolvins

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The resolution of inflammation, once viewed as a passive process of dilution of pro-inflammatory signals, is now understood to be an active, highly regulated program orchestrated by a superfamily of specialized pro-resolving mediators (SPMs). Among these, the E-series resolvins, derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), have emerged as potent regulators of this vital process. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and signaling pathways of E-series resolvins, offering valuable insights for researchers and professionals in the fields of inflammation biology and drug development.

Discovery of a New Class of Mediators

The journey to understanding E-series resolvins began with the observation that omega-3 fatty acid supplementation correlated with beneficial outcomes in inflammatory conditions.[1] This led to the hypothesis that EPA and docosahexaenoic acid (DHA) were not merely passive components of cell membranes but were precursors to bioactive molecules with anti-inflammatory and pro-resolving properties.

The first E-series resolvin, Resolvin E1 (RvE1), was identified from resolving inflammatory exudates in a murine dorsal air pouch model.[2] Its structure was elucidated as 5S,12R,18R-trihydroxy-6Z,8E,10E,14Z,16E-eicosapentaenoic acid through a combination of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and total organic synthesis, which confirmed its potent bioactivity.[1][3] Subsequently, other members of the E-series family, including Resolvin E2 (RvE2), Resolvin E3 (RvE3), and Resolvin E4 (RvE4), were discovered, each with unique structures and bioactions.[4]

The Biosynthetic Machinery of E-Series Resolvins

The biosynthesis of E-series resolvins is a prime example of the intricate interplay between different cell types and enzymatic pathways, often occurring through transcellular metabolism. The precursor for all E-series resolvins is eicosapentaenoic acid (EPA).

Resolvin E1 and E2 Biosynthesis

The formation of RvE1 and RvE2 is initiated by the conversion of EPA to 18R-hydroxyeicosapentaenoic acid (18R-HEPE). This initial step can be catalyzed by aspirin-acetylated cyclooxygenase-2 (COX-2) in endothelial cells or by cytochrome P450 monooxygenases. The 18R-HEPE is then released and taken up by leukocytes, such as neutrophils.

Within the leukocyte, the 5-lipoxygenase (5-LOX) enzyme, in conjunction with 5-lipoxygenase-activating protein (FLAP), acts on 18R-HEPE to generate a 5S-hydroperoxy-18R-HEPE intermediate. This intermediate is at a critical branch point:

-

Reduction to Resolvin E2: The intermediate can be reduced to form 5S,18R-dihydroxy-6E,8Z,11Z,14Z,16E-eicosapentaenoic acid, or Resolvin E2 .

-

Conversion to Resolvin E1: Alternatively, the 5S-hydroperoxy-18R-HEPE can be converted by 5-LOX to a 5S,6S-epoxy-18R-HEPE intermediate. This epoxide is then hydrolyzed by leukotriene A4 hydrolase (LTA4H) to yield 5S,12R,18R-trihydroxy-6Z,8E,10E,14Z,16E-eicosapentaenoic acid, or Resolvin E1 .

Resolvin E3 and E4 Biosynthesis

The biosynthesis of RvE3 and RvE4 follows distinct pathways, primarily involving the 15-lipoxygenase (15-LOX) enzyme.

-

Resolvin E3: EPA is converted by 15-lipoxygenase to form 17R,18R-dihydroxy-5Z,8Z,11Z,13E,15E-eicosapentaenoic acid, or Resolvin E3 .

-

Resolvin E4: The biosynthesis of Resolvin E4 (5S,15S-dihydroxy-6E,8Z,11Z,13E,17Z-eicosapentaenoic acid) is also initiated by 15-LOX acting on EPA to form 15S-hydroperoxy-EPE, which is then further processed.

Signaling Pathways and Biological Actions

E-series resolvins exert their potent pro-resolving effects by binding to and activating specific G protein-coupled receptors (GPCRs) on various immune cells.

Resolvin E1 Signaling

RvE1 is known to interact with two main receptors:

-

ChemR23 (also known as ERV1): This receptor is abundantly expressed on macrophages and dendritic cells. Binding of RvE1 to ChemR23 on polymorphonuclear neutrophils (PMNs) activates Gαi/o, leading to the phosphorylation of extracellular signal-regulated kinase (ERK). This signaling cascade ultimately attenuates TNF-α-mediated NF-κB activation, a key pro-inflammatory transcription factor. In macrophages, RvE1-ChemR23 signaling stimulates the phosphorylation of Akt and ribosomal protein S6, which is linked to enhanced phagocytosis of apoptotic cells and zymosan.

-

BLT1: This receptor is also the high-affinity receptor for the pro-inflammatory leukotriene B4 (LTB4). RvE1 acts as a partial agonist/antagonist at the BLT1 receptor, thereby dampening LTB4-driven neutrophil chemotaxis and infiltration.

Resolvin E2 Signaling

Resolvin E2 is a weaker activator of the ChemR23 receptor compared to RvE1. However, it still demonstrates potent bioactions, including enhancing phagocytosis and interleukin-10 (IL-10) production, suggesting the existence of additional, yet to be discovered, receptors for RvE2.

Quantitative Bioactions of E-Series Resolvins

The following tables summarize the quantitative effects of E-series resolvins on key cellular responses involved in the resolution of inflammation.

Table 1: Effects of E-Series Resolvins on Leukocyte Infiltration

| Resolvin | Model System | Concentration | Effect | Reference |

| RvE1 | Murine Zymosan-Induced Peritonitis | 100 ng/mouse | ~50% reduction in PMN infiltration | |

| 18S-RvE1 | Murine Zymosan-Induced Peritonitis | 20 ng/mouse | Similar reduction in PMN infiltration to RvE1 | |

| RvE2 | Murine Zymosan-Induced Peritonitis | 1-10 nM | Dose-dependent reduction in PMN infiltration | |

| 18S-RvE2 | Murine Zymosan-Induced Peritonitis | 20 ng/mouse | Trend towards reducing PMN infiltration | |

| RvE3 | Murine Zymosan-Induced Peritonitis | 10 ng/mouse | ~28-44% reduction in PMN infiltration |

Table 2: Effects of E-Series Resolvins on Macrophage Phagocytosis

| Resolvin | Cell Type | Target | Concentration | Effect | Reference |

| RvE1 | Human Macrophages | Apoptotic PMNs | 1 nM | Significant increase in phagocytosis | |

| RvE1 | Murine Peritoneal Macrophages | Zymosan A | 0.1 nM | Potent agonist of phagocytosis | |

| RvE2 | Human Macrophages | Zymosan A | 1-100 nM | Enhanced phagocytosis | |

| RvE4 | Human M2 Macrophages | Apoptotic Neutrophils | EC50 ~0.23 nM | Potent agonist of efferocytosis |

Detailed Experimental Protocols

A central aspect of resolvin research is the accurate detection and characterization of these lipid mediators and their biological activities. Below are detailed methodologies for key experiments.

Lipid Mediator Extraction and Analysis by LC-MS/MS

This protocol outlines the extraction and quantification of E-series resolvins from biological samples.

Materials:

-

Methanol, Water, Acetic Acid (LC-MS grade)

-

Solid Phase Extraction (SPE) C18 columns

-

Internal standards (e.g., deuterated resolvins)

-

QTRAP mass spectrometer with UFLC system

-

Poroshell 120 EC-C18 column

Procedure:

-

Sample Collection and Storage: Collect biological samples (e.g., plasma, peritoneal lavage) and immediately add an antioxidant solution. Store at -80°C until analysis.

-

Protein Precipitation and Extraction: Thaw samples on ice. Add two volumes of cold methanol containing internal standards. Vortex and incubate at -20°C for 45 minutes to precipitate proteins. Centrifuge at 1500 x g for 10 minutes at 4°C.

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE column with methanol followed by water.

-

Load the supernatant from the previous step onto the column.

-

Wash the column with water to remove salts and polar impurities.

-

Elute the lipid mediators with methanol.

-

-

LC-MS/MS Analysis:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the sample in a small volume of mobile phase.

-

Inject the sample onto the LC-MS/MS system.

-

Chromatography: Use a Poroshell 120 EC-C18 column with a gradient of methanol/water/acetic acid (e.g., from 50/50/0.01% to 98/2/0.01% v/v/v) at a flow rate of 0.5 ml/min.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) for targeted analysis. Specific parent and daughter ion transitions for each resolvin are used for identification and quantification (e.g., for RvE4: m/z 333 > 115).

-

-

Data Analysis: Quantify the resolvins based on the peak areas of their specific MRM transitions relative to the internal standards.

References

- 1. Resolvin E1, an EPA-derived mediator in whole blood, selectively counterregulates leukocytes and platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and Structure Determination of Novel Anti-inflammatory Mediator Resolvin E3, 17,18-Dihydroxyeicosapentaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Production of Resolvin E1 in Human Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resolvin E1 (RvE1) is a potent specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). It plays a critical role in the resolution of inflammation, actively orchestrating the return to tissue homeostasis. Understanding the endogenous production of RvE1 in human tissues is paramount for developing novel therapeutic strategies for a wide range of inflammatory diseases. This technical guide provides an in-depth overview of the core biosynthetic pathways of RvE1, its cellular sources, and quantitative levels in various human tissues. Furthermore, it details experimental protocols for RvE1 quantification and illustrates the key signaling pathways through which RvE1 exerts its pro-resolving functions.

Introduction to Resolvin E1

Resolvin E1 is a tri-hydroxylated derivative of EPA with the complete stereochemistry of 5S,12R,18R-trihydroxy-6Z,8E,10E,14Z,16E-eicosapentaenoic acid.[1] It is endogenously produced during the resolution phase of acute inflammation and is involved in terminating the inflammatory response, promoting the clearance of apoptotic cells, and facilitating tissue repair. Unlike anti-inflammatory drugs that primarily suppress the inflammatory response, RvE1 actively promotes its resolution, making it a key target for therapeutic intervention in chronic inflammatory conditions.

Biosynthesis of Resolvin E1 in Human Tissues

The endogenous production of RvE1 is a multi-step enzymatic process that often involves the coordinated action of different cell types, a phenomenon known as transcellular biosynthesis.

The Primary Biosynthetic Pathway

The main pathway for RvE1 synthesis begins with the conversion of its precursor, EPA. This process involves the following key steps:

-

Formation of 18R-hydroxyeicosapentaenoic acid (18R-HEPE): In vascular endothelial cells, cyclooxygenase-2 (COX-2), particularly when acetylated by aspirin, converts EPA into 18R-hydroperoxyeicosapentaenoic acid (18R-HpEPE). This intermediate is then rapidly reduced to 18R-HEPE.[1] Microbial cytochrome P450 enzymes can also contribute to the formation of 18R-HEPE.

-

Conversion to a 5(6)-epoxide intermediate: The 18R-HEPE is released from endothelial cells and taken up by nearby leukocytes, such as neutrophils. Within the neutrophils, the enzyme 5-lipoxygenase (5-LOX) converts 18R-HEPE into a 5(6)-epoxide-containing intermediate.[1]

-

Hydrolysis to Resolvin E1: Finally, the enzyme leukotriene A4 hydrolase (LTA4H) in neutrophils hydrolyzes the epoxide intermediate to form the stable and biologically active Resolvin E1.[1]

Alternative Biosynthetic Routes

An alternative pathway leading to the formation of an 18S epimer of RvE1 has also been identified. This pathway is also initiated by aspirin-acetylated COX-2 and involves the formation of 18S-HEPE, which is then converted by 5-LOX and LTA4H to 18S-RvE1.[2]

Cellular Sources of Resolvin E1

The transcellular biosynthesis of RvE1 highlights the importance of cell-cell interactions in its production. The primary human cell types involved are:

-

Vascular Endothelial Cells: These cells, particularly when under hypoxic conditions or treated with aspirin, are a major source of the initial intermediate, 18R-HEPE.

-

Neutrophils: These leukocytes are crucial for the subsequent conversion of 18R-HEPE to RvE1, as they express the necessary 5-LOX and LTA4H enzymes.

-

Macrophages: These cells can also participate in the biosynthesis of resolvins and are key players in the resolution of inflammation.

Quantitative Data on Resolvin E1 in Human Tissues

The quantification of RvE1 in human tissues is challenging due to its low endogenous concentrations and short half-life. However, advancements in analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled its detection in various biological matrices.

| Biological Matrix | Condition | Mean Concentration (pg/mL) | Reference |

| Plasma | Healthy Volunteers (with EPA and aspirin) | 100 - 400 | |

| Healthy Women | Lower than men | ||

| Healthy Men | Higher than women | ||

| Obesity | Lower levels | ||

| Follicular Fluid | High-Quality Oocytes | 32.12 ± 3.84 | |

| Low-Quality Oocytes | 18.07 ± 2.36 | ||

| Lung Tissue | Post-reperfusion Lung Grafts | Low nanomolar range | |

| Synovial Fluid | Rheumatoid Arthritis Patients | Present | |

| Spleen | Healthy | Present |

Experimental Protocols for Resolvin E1 Quantification

Accurate quantification of RvE1 is essential for research and clinical studies. The two primary methods employed are LC-MS/MS and enzyme-linked immunosorbent assay (ELISA).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the specific and sensitive quantification of lipid mediators like RvE1.

4.1.1. Sample Preparation

-

Tissue Homogenization: Homogenize fresh or frozen tissue samples in a suitable solvent, such as methanol or a chloroform/methanol mixture, often on ice to minimize degradation. A common ratio is 1:1 (v/v) methanol:chloroform.

-

Lipid Extraction: Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the lipid fraction.

-

SPE Protocol:

-

Condition a C18 SPE cartridge with methanol and then water.

-

Load the acidified sample (pH ~3.5 with formic acid).

-

Wash the cartridge with water and then a low percentage of methanol to remove polar impurities.

-

Elute the lipids with a high percentage of methanol or methyl formate.

-

-

LLE Protocol:

-

Add a mixture of chloroform and methanol to the homogenized tissue.

-

Vortex and centrifuge to separate the organic and aqueous phases.

-

Collect the lower organic layer containing the lipids.

-

-

-

Solvent Evaporation and Reconstitution: Evaporate the solvent from the extracted lipid fraction under a stream of nitrogen. Reconstitute the dried extract in a solvent compatible with the LC mobile phase, typically a methanol/water mixture.

4.1.2. LC-MS/MS Parameters

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (e.g., 80:15 v/v) with 0.1% formic acid.

-

Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is used to separate the lipid mediators.

-

Flow Rate: Typically 0.2-0.4 mL/min.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Negative electrospray ionization (ESI-).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for RvE1 (e.g., m/z 349 -> m/z 195) and its deuterated internal standard.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA kits for RvE1 are commercially available and offer a higher-throughput alternative to LC-MS/MS, though they may have limitations in specificity.

4.2.1. General ELISA Protocol

-

Sample and Standard Preparation: Prepare tissue homogenates as described for LC-MS/MS. Dilute samples and prepare a standard curve using the provided RvE1 standards.

-

Coating: The microplate wells are pre-coated with a capture antibody specific for RvE1.

-

Incubation: Add standards and samples to the wells and incubate to allow RvE1 to bind to the immobilized antibody.

-

Washing: Wash the wells to remove unbound components.

-

Detection Antibody: Add a biotin-conjugated detection antibody that binds to a different epitope on RvE1.

-

Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.

-

Substrate Addition: Add a chromogenic substrate (e.g., TMB), which is converted by HRP to a colored product.

-

Stopping the Reaction: Stop the reaction with an acid solution.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of RvE1 is determined by comparing the sample absorbance to the standard curve.

Signaling Pathways of Resolvin E1

RvE1 exerts its pro-resolving effects by binding to and activating specific G protein-coupled receptors (GPCRs), primarily ChemR23 (also known as ERV1) and, to a lesser extent, the leukotriene B4 receptor 1 (BLT1).

ChemR23 Signaling

ChemR23 is considered the primary receptor for RvE1. Upon binding, it initiates a signaling cascade that leads to:

-

Inhibition of NF-κB: RvE1 binding to ChemR23 can suppress the activation of the pro-inflammatory transcription factor NF-κB, thereby reducing the production of inflammatory cytokines.

-

Activation of Akt and ERK: RvE1 can stimulate the phosphorylation of Akt and ERK, which are involved in cell survival and proliferation.

-

Stimulation of Phagocytosis: Activation of ChemR23 on macrophages enhances their ability to engulf and clear apoptotic neutrophils, a key process in the resolution of inflammation.

-

Increased IL-10 Production: RvE1 can promote the secretion of the anti-inflammatory cytokine IL-10 from macrophages.

BLT1 Signaling

RvE1 can also act as a partial agonist or antagonist at the BLT1 receptor, which is the high-affinity receptor for the potent pro-inflammatory mediator leukotriene B4 (LTB4). This interaction leads to:

-

Inhibition of Neutrophil Infiltration: By competing with LTB4 for binding to BLT1, RvE1 can dampen the pro-inflammatory signals that attract neutrophils to the site of inflammation.

-

Modulation of Calcium Signaling: RvE1 can induce a partial increase in intracellular calcium, which can influence various cellular responses.

Visualizations

Biosynthetic Pathway of Resolvin E1

Caption: Transcellular biosynthesis of Resolvin E1.

Resolvin E1 Signaling Pathways

Caption: Resolvin E1 signaling via ChemR23 and BLT1 receptors.

Conclusion

The endogenous production of Resolvin E1 in human tissues represents a critical pathway for the active resolution of inflammation. The intricate transcellular biosynthesis involving endothelial cells and leukocytes underscores the coordinated cellular communication required to restore homeostasis. While quantitative data on RvE1 levels in a wide range of human tissues are still emerging, the available evidence points to its significant role in various physiological and pathological processes. The detailed experimental protocols and understanding of its signaling pathways provided in this guide are intended to facilitate further research into the therapeutic potential of RvE1 and its analogues for the treatment of inflammatory diseases. Future studies focusing on the precise quantification of RvE1 in different human tissues and disease states will be crucial for advancing our understanding of its role in human health and for the development of novel pro-resolving therapies.

References

- 1. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

The Indispensable Role of Deuterated Standards in Lipidomics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate and dynamic field of lipidomics, the precise and accurate quantification of lipid species is paramount to unraveling their complex roles in health and disease. As the analytical rigor of lipidomics continues to advance, the use of stable isotope-labeled internal standards has become a cornerstone for achieving reliable and reproducible results. Among these, deuterated standards—lipid molecules in which one or more hydrogen atoms have been replaced by deuterium—have emerged as indispensable tools. This technical guide provides an in-depth exploration of the core principles, applications, and methodologies associated with the use of deuterated standards in mass spectrometry-based lipidomics.

The Core Principle: Isotope Dilution Mass Spectrometry

The fundamental concept behind using deuterated internal standards lies in the principle of isotope dilution mass spectrometry.[1] A known quantity of a deuterated lipid, which is chemically identical to the endogenous lipid of interest (analyte) but has a higher mass due to the presence of deuterium atoms, is introduced into a biological sample at the earliest stage of sample preparation.[1] This "spiked" sample is then subjected to the entire analytical workflow, including extraction, derivatization (if necessary), and chromatographic separation, before detection by a mass spectrometer.

Because the deuterated standard and the endogenous analyte exhibit nearly identical physicochemical properties, they experience similar losses during sample processing and similar ionization efficiencies in the mass spectrometer.[2] The mass spectrometer can readily distinguish between the analyte and the deuterated standard based on their mass-to-charge (m/z) ratio. By comparing the signal intensity of the endogenous lipid to that of the known amount of the deuterated internal standard, a precise and accurate quantification of the analyte can be achieved, effectively correcting for variations in sample handling and instrument response.[3]

Advantages and Considerations of Deuterated Standards

The use of deuterated lipids as internal standards offers several distinct advantages in quantitative lipidomics:

-

Correction for Matrix Effects: Biological samples are complex matrices that can significantly impact the ionization efficiency of analytes, a phenomenon known as the matrix effect. Since deuterated standards co-elute closely with their endogenous counterparts in liquid chromatography (LC), they experience similar matrix effects, allowing for effective normalization.[2]

-

Compensation for Sample Loss: Losses can occur at various stages of sample preparation, from extraction to sample transfer. By adding the deuterated standard at the beginning of the workflow, any subsequent losses will affect both the standard and the analyte proportionally, ensuring the accuracy of the final calculated concentration.

-

Improved Precision and Accuracy: The stable isotope dilution method significantly enhances the precision and accuracy of quantification compared to methods relying on external calibration or a single, non-isotopically labeled internal standard for all analytes.

Despite their advantages, there are some considerations to keep in mind when using deuterated standards:

-

Potential for Isotopic Scrambling or Exchange: In some instances, deuterium atoms may exchange with hydrogen atoms from the surrounding environment, potentially compromising the accuracy of quantification.

-

Slight Chromatographic Shift: Due to the kinetic isotope effect, deuterated compounds may exhibit a slightly different retention time in LC compared to their non-deuterated analogs. This is typically a minor shift but should be considered during method development.

-

Cost and Availability: The synthesis of high-purity deuterated lipid standards can be complex and expensive, and not all lipid species may be commercially available as deuterated analogs.

A Comparative Look: Deuterated vs. Other Internal Standards

While deuterated standards are widely used, other types of internal standards, such as carbon-13 labeled lipids and odd-chain lipids, are also employed in lipidomics. The choice of internal standard depends on the specific requirements of the analysis.

| Internal Standard Type | Principle | Advantages | Disadvantages |

| Deuterated Lipids | Analytes with some hydrogen atoms replaced by deuterium. | Co-elute closely with the endogenous analyte in LC, effectively correcting for matrix effects. | Potential for isotopic scrambling or exchange; may exhibit a slight retention time shift in LC. |

| ¹³C-Labeled Lipids | Analytes with some carbon atoms replaced by the stable isotope ¹³C. | Negligible isotope effect on retention time; reduced risk of isotopic exchange compared to deuterium. | Generally more expensive to synthesize than deuterated standards. |

| Odd-Chain Lipids | Lipids with fatty acid chains containing an odd number of carbon atoms. | Not naturally abundant in most mammalian systems, minimizing interference with endogenous lipids; often more cost-effective. | May not perfectly mimic the extraction and ionization behavior of all even-chained endogenous lipids. |

Experimental Workflow for Quantitative Lipidomics Using Deuterated Standards

The successful implementation of deuterated standards in a lipidomics workflow requires meticulous attention to detail at each step. Below is a generalized experimental workflow, followed by a more detailed protocol for a common lipid extraction method.

References

Preliminary In Vitro Studies of Resolvin E1: A Technical Guide to its Anti-inflammatory and Pro-Resolving Effects

Executive Summary: Resolvin E1 (RvE1), an endogenous lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), is a key player in the active resolution of inflammation. Unlike traditional anti-inflammatory agents that block the onset of inflammation, RvE1 orchestrates the return to tissue homeostasis. Preliminary in vitro studies have elucidated its mechanisms, which are primarily mediated through two distinct G protein-coupled receptors: ChemR23 and BLT1. By engaging these receptors, RvE1 inhibits neutrophil chemotaxis, downregulates pro-inflammatory cytokine production, and enhances the clearance of apoptotic cells by macrophages. This guide provides an in-depth overview of the foundational in vitro research, detailing the signaling pathways, cellular effects, and key experimental protocols used to characterize the potent pro-resolving actions of RvE1.

Introduction to Resolvin E1 and Inflammation Resolution

Inflammation is a critical host defense mechanism, but its dysregulation can lead to chronic diseases. The resolution of acute inflammation is now understood to be an active, highly orchestrated process rather than a passive decay of pro-inflammatory signals. Specialized Pro-resolving Mediators (SPMs) are a superfamily of lipid mediators, including resolvins, lipoxins, protectins, and maresins, that are biosynthesized during the resolution phase to actively terminate the inflammatory response.[1][2]

Resolvin E1 (5S,12R,18R-trihydroxy-6Z,8E,10E,14Z,16E-eicosapentaenoic acid) is a prominent member of the E-series resolvins, generated from EPA via enzymatic pathways often involving cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[3][4] Its potent bioactions include limiting excessive leukocyte infiltration into tissues and stimulating macrophage-mediated removal of microbes and cellular debris, thereby facilitating tissue repair and regeneration.[3]

Core Mechanisms of Action: Receptor Engagement and Signaling

RvE1 exerts its effects by binding to specific cell surface receptors, initiating intracellular signaling cascades that counter pro-inflammatory pathways.

Receptor Engagement

-

ChemR23 (CMKLR1): This G protein-coupled receptor is a primary target for RvE1. It is expressed on various immune cells, including monocytes, macrophages, and dendritic cells. The binding of RvE1 to ChemR23 typically leads to the inhibition of pro-inflammatory signaling, most notably the NF-κB pathway. For instance, in HEK293 cells transfected to express ChemR23, RvE1 treatment inhibited TNF-α-stimulated nuclear translocation of NF-κB.

-

BLT1: Originally identified as the high-affinity receptor for the potent pro-inflammatory chemoattractant Leukotriene B4 (LTB4), BLT1 is also a target for RvE1. RvE1 acts as a partial agonist at this receptor. By binding to BLT1 on leukocytes, RvE1 can dampen the potent pro-inflammatory signals mediated by LTB4, effectively acting as a brake on neutrophil activation and recruitment. This interaction attenuates LTB4-induced NF-κB activation and inhibits adenylate cyclase.

Key Intracellular Signaling Pathways

RvE1 modulates several key signaling pathways to orchestrate the resolution of inflammation.

-

Inhibition of the NF-κB Pathway: A central mechanism of RvE1's anti-inflammatory action is the suppression of the NF-κB signaling cascade. In various cell types, including microglia and macrophages, pre-treatment with RvE1 prevents the LPS or TNF-α-induced nuclear translocation of the NF-κB p65 subunit. This inhibition prevents the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.

-

Activation of PI3K/Akt and MAPK/ERK Pathways: RvE1 signaling through ChemR23 can also activate pro-resolving and cell survival pathways. Studies have shown that RvE1 stimulates the phosphorylation of Akt and extracellular signal-regulated kinase (ERK). These pathways are linked to the enhancement of macrophage phagocytosis, a key step in clearing apoptotic cells and debris from the inflamed site.

-

Modulation of PLC and Intracellular Calcium: In specialized cells like conjunctival goblet cells, RvE1 utilizes both ChemR23 and BLT1 to activate Phospholipase C (PLC). This leads to an increase in intracellular calcium ([Ca2+]i), which in turn stimulates mucin secretion, a protective function at mucosal surfaces.

Caption: RvE1 signaling through ChemR23 and BLT1 receptors.

Summary of Quantitative In Vitro Effects

RvE1 has been shown to modulate a wide range of cellular functions in a concentration-dependent manner. The following tables summarize key quantitative data from various in vitro studies.

Table 1: Receptor Binding and Affinity

| Ligand | Receptor/Cell Type | Parameter | Value | Reference |

|---|---|---|---|---|

| [³H]RvE1 | Human PMN Membranes | K_d_ | 48.3 nM |

| [³H]RvE1 | Recombinant Human BLT1 | K_d_ | 45 nM | |

Table 2: Effects on Leukocyte Function

| Assay | Cell Type | RvE1 Concentration | Effect | Reference |

|---|---|---|---|---|

| CD18 Surface Expression | Human PMNs | Not specified | ↓ 47.1% at 15 min | |

| CD18 Surface Expression | Human Monocytes | Not specified | ↓ 46.5% at 15 min | |

| IL-8 Directed Chemotaxis | Human Neutrophils | 10 - 100 nM | Significant Inhibition | |

| Phagocytosis (Zymosan) | Murine Macrophages | 100 nM | ↑ 95% |

| NF-κB Activation (TNF-α) | ChemR23-HEK293 cells | EC_50_ | ~1.0 nM | |

Table 3: Modulation of Inflammatory Mediators

| Cell Type | Stimulus | Mediator | RvE1 Concentration | Effect | Reference |

|---|---|---|---|---|---|

| Microglial cells (BV-2) | LPS | TNF-α, IL-6, IL-1β mRNA | Not specified | ↓ Gene Expression | |

| Human Corneal Epithelial Cells | Hyperosmolar Stress | IL-6 Release | 0.1 µM | ↓ 41% | |

| Human Corneal Epithelial Cells | Hyperosmolar Stress | IL-8 Release | 0.1 µM | ↓ 52% | |

| Dental Pulp Stem Cells | LPS | TNF-α, IL-1β, IL-6 mRNA | Not specified | Significant ↓ |

| Choroid-Retinal Endothelial Cells | IL-1β | IL-8, MIP-1β, RANTES | 50 nM | Significant ↓ | |

Key Experimental Protocols

Reproducible in vitro assays are fundamental to studying the bioactions of RvE1. Below are detailed methodologies for commonly performed experiments.

Cell Culture and Inflammatory Stimulation

-

Cell Lines: Culture relevant cells (e.g., murine macrophages like RAW 264.7 or microglial BV-2 cells) in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Primary Cells: Isolate primary cells, such as human polymorphonuclear neutrophils (PMNs) or peripheral blood mononuclear cells (PBMCs), from fresh blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Pre-treatment: Seed cells to the desired density. Prior to stimulation, pre-incubate the cells with RvE1 (typically in the range of 1-100 nM) or vehicle control (e.g., ethanol) for a specified time (e.g., 15-60 minutes).

-

Stimulation: Add the inflammatory stimulus, such as Lipopolysaccharide (LPS, e.g., 1 µg/mL) or Tumor Necrosis Factor-alpha (TNF-α, e.g., 4 ng/mL), to the cell cultures and incubate for the desired period (e.g., 1 to 24 hours).

Neutrophil Chemotaxis Assay

-

Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (e.g., 5 µm pore size) separating the upper and lower wells.

-

Chemoattractant: Add a chemoattractant, such as Interleukin-8 (IL-8), to the lower wells.

-

Cell Preparation: Isolate fresh human neutrophils and resuspend them in an appropriate buffer. Pre-incubate the neutrophils with various concentrations of RvE1 (e.g., 10 nM, 100 nM) or vehicle.

-

Migration: Add the pre-treated neutrophils to the upper wells of the chamber.

-

Incubation: Incubate the chamber at 37°C to allow for cell migration towards the chemoattractant.

-

Quantification: After incubation, remove the membrane, fix, and stain the cells. Count the number of cells that have migrated to the lower side of the membrane using light microscopy. Compare the migration in RvE1-treated groups to the vehicle control.

Macrophage Phagocytosis Assay

-

Target Preparation: Prepare phagocytic targets, such as opsonized zymosan particles labeled with a fluorescent dye (e.g., FITC) or apoptotic PMNs stained with a pH-sensitive dye.

-

Cell Plating: Plate macrophages (e.g., murine peritoneal macrophages) in a multi-well plate and allow them to adhere.

-

Treatment: Treat the adherent macrophages with RvE1 (e.g., 1-100 nM) or vehicle for a short period.

-

Co-incubation: Add the prepared fluorescent targets to the macrophage culture at a specific ratio (e.g., 10:1 zymosan-to-cell). Incubate for 1-2 hours to allow phagocytosis.

-

Analysis:

-

Microscopy: Wash the cells to remove non-ingested particles, fix, and visualize using fluorescence microscopy. Count the number of ingested particles per cell.

-

Flow Cytometry: Gently scrape the cells, quench extracellular fluorescence with a reagent like trypan blue, and analyze the cell population for fluorescence intensity using a flow cytometer. The increase in fluorescence indicates enhanced phagocytosis.

-

Caption: A generalized workflow for in vitro studies of RvE1.

Analysis of NF-κB Nuclear Translocation

-

Cell Culture: Grow cells (e.g., ChemR23-transfected HEK293 cells) on glass coverslips in a multi-well plate.

-

Treatment: Pre-treat with RvE1 (e.g., 100 ng/mL) for 2 hours, followed by stimulation with TNF-α (e.g., 4 ng/mL) for 1 hour.

-

Immunocytochemistry:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100).

-

Block non-specific binding with a blocking buffer (e.g., 5% BSA).

-

Incubate with a primary antibody against the NF-κB p65 subunit.

-

Wash and incubate with a fluorescently-labeled secondary antibody.

-

Mount the coverslips on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

-

Imaging: Visualize the cells using a fluorescence microscope. In unstimulated or RvE1-protected cells, p65 staining will be primarily cytoplasmic. In TNF-α stimulated cells, the p65 staining will translocate to the nucleus, co-localizing with the DAPI stain.

-

Western Blot (Nuclear Fraction): Alternatively, perform subcellular fractionation to isolate nuclear and cytoplasmic proteins. Analyze the fractions for p65 content via Western blotting to quantitatively assess translocation.

Conclusion and Future Directions

Preliminary in vitro studies have been instrumental in defining Resolvin E1 as a potent pro-resolving mediator. Research has clearly established its ability to engage specific receptors, ChemR23 and BLT1, to counter-regulate leukocyte activation, inhibit the production of inflammatory cytokines, and promote the clearance of cellular debris. The detailed protocols and quantitative data gathered from these foundational experiments provide a robust framework for further investigation.

For drug development professionals, these findings highlight RvE1 and its signaling pathways as promising therapeutic targets for a host of inflammatory diseases. Future in vitro research should continue to explore the effects of RvE1 on a wider range of cell types involved in specific pathologies, dissect the complex cross-talk between its signaling pathways, and identify more stable synthetic analogs with enhanced therapeutic potential.

References

- 1. Resolvin E1 and Protectin D1 Activate Inflammation-Resolution Programs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. keio.elsevierpure.com [keio.elsevierpure.com]

- 3. Resolvin E1, an EPA-derived mediator in whole blood, selectively counterregulates leukocytes and platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

The Therapeutic Promise of Resolvin E1 Analogs: A Technical Guide

An In-depth Exploration for Researchers and Drug Development Professionals

Resolvin E1 (RvE1), an endogenous lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), has emerged as a potent orchestrator of inflammation resolution. Its ability to actively terminate inflammatory processes, rather than simply suppressing them, has positioned it and its synthetic analogs as promising therapeutic candidates for a wide range of inflammatory diseases. This technical guide provides a comprehensive overview of the core biology of RvE1, the therapeutic potential of its analogs, detailed experimental protocols for their evaluation, and the intricate signaling pathways they modulate.

Core Concepts: Resolvin E1 and the Resolution of Inflammation

Inflammation is a critical host defense mechanism, but its dysregulation can lead to chronic diseases. The resolution of inflammation is an active process mediated by a superfamily of specialized pro-resolving mediators (SPMs), including resolvins, lipoxins, protectins, and maresins.[1] RvE1, a key member of the E-series resolvins, exerts its effects by binding to specific G protein-coupled receptors, primarily ChemR23 (also known as ERV1) and, in some contexts, by antagonizing the pro-inflammatory leukotriene B4 receptor, BLT1.[2][3] This dual action allows RvE1 to inhibit neutrophil infiltration, stimulate the clearance of apoptotic cells (efferocytosis) by macrophages, and downregulate the production of pro-inflammatory cytokines and chemokines.[4][5]

Therapeutic Potential of Resolvin E1 Analogs

The native form of RvE1 has a short biological half-life due to rapid metabolic inactivation, limiting its therapeutic utility. This has driven the development of synthetic analogs with improved stability and enhanced potency. These analogs are being investigated for a multitude of inflammatory conditions, including dry eye disease, retinal diseases, asthma, inflammatory bowel disease, rheumatoid arthritis, and cardiovascular diseases.

Quantitative Data on Resolvin E1 and Analog Efficacy

The following tables summarize key quantitative data from various preclinical studies, highlighting the potency and efficacy of RvE1 and its analogs.

| Mediator | Model System | Concentration/Dose | Observed Effect | Reference |

| Resolvin E1 | Human ChemR23-transfected CHO cells | 0.01-100 nM | Dose-dependent phosphorylation of Akt | |

| Resolvin E1 | Human macrophages | Not specified | Enhanced phagocytosis of zymosan A | |

| Resolvin E1 | Mouse model of P. acnes-induced peritonitis | 300 pg (intraperitoneal) | ~30% suppression of neutrophil influx | |

| cis-α-CP-RvE1 (analog) | Mouse model of P. acnes-induced peritonitis | Not specified | Showed remarkable anti-inflammatory effects | |

| trans-β-CP-RvE1 (analog) | Mouse model of P. acnes-induced peritonitis | Not specified | ~50% suppression of neutrophil influx (more active than RvE1) | |

| Resolvin E1 | Human whole blood | 10-100 nM | Stimulated L-selectin shedding and reduced CD18 expression on neutrophils and monocytes | |

| Resolvin E1 | Cultured rat conjunctival goblet cells | 10⁻⁹ M | Significantly increased intracellular Ca²⁺ | |

| Resolvin E1 | BV-2 microglial cells (in vitro) | Not specified | Decreased LPS-induced pro-inflammatory cytokine gene expression | |

| 19-(p-fluorophenoxy)-RvE1 (analog) | Murine model of peritonitis | Not specified | Retained biological activity, reducing PMN infiltration and pro-inflammatory cytokine/chemokine production |

Key Signaling Pathways

RvE1 exerts its pro-resolving effects through intricate signaling cascades initiated by receptor binding. The primary pathways involve the ChemR23 and BLT1 receptors.

Resolvin E1-ChemR23 Signaling Pathway

Activation of the G protein-coupled receptor ChemR23 by RvE1 triggers several downstream signaling events that collectively contribute to the resolution of inflammation. This pathway is crucial for mediating the anti-inflammatory and pro-resolving actions of RvE1.

References

- 1. Signaling pathways activated by resolvin E1 to stimulate mucin secretion and increase intracellular Ca2+ in cultured rat conjunctival goblet cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Resolvin E1 receptor activation signals phosphorylation and phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Resolvin E1 and Its Conformationally Restricted Cyclopropane Congeners with Potent Anti-Inflammatory Effect - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Resolvin E1 in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Resolvin E1 (RvE1) in human plasma. The use of a stable isotope-labeled internal standard, Resolvin E1-d4 (RvE1-d4), ensures high accuracy and precision. The protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation by solid-phase extraction (SPE), optimized chromatographic separation, and mass spectrometric detection using Multiple Reaction Monitoring (MRM). This method is suitable for pharmacokinetic studies, clinical research, and other applications requiring precise measurement of this potent pro-resolving lipid mediator.

Introduction

Resolvin E1 (RvE1) is an endogenous lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). As a member of the specialized pro-resolving mediators (SPMs) family, RvE1 plays a critical role in the resolution of inflammation by inhibiting neutrophil infiltration, stimulating macrophage phagocytosis of apoptotic cells, and downregulating pro-inflammatory cytokine production. Given its potent bioactivity at picomolar to nanomolar concentrations, the accurate and precise quantification of RvE1 in biological matrices is essential for understanding its physiological roles and therapeutic potential. LC-MS/MS offers the necessary sensitivity and selectivity for this purpose, and the inclusion of a deuterated internal standard like RvE1-d4 is crucial for correcting matrix effects and variabilities in sample processing.

Experimental Protocols

Materials and Reagents

-

Resolvin E1 (Cayman Chemical or equivalent)

-

Resolvin E1-d4 (Cayman Chemical or equivalent)

-

LC-MS/MS grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg)

-

Human plasma (K2EDTA)

Sample Preparation: Solid-Phase Extraction (SPE)

-

Plasma Thawing: Thaw frozen human plasma samples on ice.

-

Internal Standard Spiking: To 500 µL of plasma, add 10 µL of Resolvin E1-d4 internal standard solution (concentration to be optimized based on expected analyte levels, e.g., 1 ng/mL). Vortex briefly.

-

Protein Precipitation: Add 1.5 mL of cold methanol to the plasma sample. Vortex for 30 seconds to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 3000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant and dilute with 8 mL of water.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

-

Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of 15% methanol in water to remove polar impurities.

-

Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.

-

Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.

-

Analysis: Transfer the reconstituted sample to an LC vial for injection.

LC-MS/MS Analysis

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm (or equivalent) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient Program | Time (min) |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow Rates | Optimized for the specific instrument |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Resolvin E1 | 349.2 | 195.1 | 15 |

| Resolvin E1-d4 | 353.2 | 198.1 | 15 |

Note: Collision energies should be optimized for the specific mass spectrometer used.

Data Presentation

The quantitative performance of the method should be validated according to regulatory guidelines. Key validation parameters are summarized in the table below.

| Parameter | Result |

| Linearity Range | 10 - 5000 pg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 10 pg/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | > 85% |

Experimental Workflow

Caption: Experimental workflow for the quantification of Resolvin E1.

Resolvin E1 Signaling Pathway

Resolvin E1 exerts its pro-resolving effects by binding to G protein-coupled receptors, primarily ChemR23 (also known as ERV1 or CMKLR1) and BLT1 (the leukotriene B4 receptor).

Protocol for Solid-Phase Extraction of Resolvins from Plasma: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resolvins are a class of specialized pro-resolving mediators (SPMs) derived from omega-3 fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). These potent lipid mediators play a crucial role in the resolution of inflammation, a tightly regulated process essential for tissue homeostasis and repair. Unlike traditional anti-inflammatory drugs that primarily block the initiation of inflammation, resolvins actively orchestrate its timely cessation. Their mechanisms of action include inhibiting neutrophil infiltration, enhancing the clearance of apoptotic cells by macrophages, and counteracting the production of pro-inflammatory mediators. Given their potent bioactivity at picogram to nanogram levels, the accurate and reliable quantification of resolvins in biological matrices like plasma is critical for understanding their role in health and disease, and for the development of novel pro-resolving therapeutics.

This application note provides a detailed protocol for the solid-phase extraction (SPE) of resolvins from plasma samples, a necessary step for their subsequent analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Resolvin Signaling Pathways

Resolvins exert their pro-resolving effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of various immune cells. This interaction triggers intracellular signaling cascades that ultimately modulate cellular functions to promote the resolution of inflammation. For instance, Resolvin E1 (RvE1) binds to the ChemR23 receptor, leading to the inhibition of the pro-inflammatory transcription factor NF-κB. Resolvin D1 (RvD1) can signal through GPR32 and ALX/FPR2 receptors to enhance macrophage phagocytosis of apoptotic cells and debris.

Caption: Overview of resolvin signaling pathways in immune cells.

Experimental Protocol: Solid-Phase Extraction of Resolvins from Plasma

This protocol details the extraction of resolvins from plasma using C18 solid-phase extraction cartridges. The procedure involves protein precipitation, sample loading, washing to remove interferences, and elution of the target analytes.

Materials and Reagents

-

Human plasma (collected in tubes containing an anticoagulant such as EDTA or heparin)

-

C18 SPE Cartridges (e.g., 100 mg, 1 mL)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Internal Standards (e.g., deuterated resolvins)

-

Nitrogen gas evaporator

-

Centrifuge

Sample Preparation

-

Thaw frozen plasma samples on ice.

-

To 500 µL of plasma, add 1.5 mL of cold methanol containing internal standards.

-

Vortex for 30 seconds to precipitate proteins.

-

Incubate at -20°C for 60 minutes to enhance protein precipitation.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant.

-

Acidify the supernatant with 20 µL of 1% formic acid.

Solid-Phase Extraction Workflow

Caption: Step-by-step solid-phase extraction workflow.

Detailed SPE Protocol

-

Cartridge Conditioning:

-

Pass 3 mL of methanol through the C18 SPE cartridge.

-

Equilibrate the cartridge by passing 3 mL of water through it. Do not allow the cartridge to run dry.

-

-

Sample Loading:

-

Load the acidified plasma supernatant onto the conditioned C18 SPE cartridge.

-

Allow the sample to pass through the cartridge at a slow, steady flow rate (approximately 1 drop per second).

-

-

Washing:

-

Wash the cartridge with 3 mL of 15% methanol in water to remove polar impurities.

-

-

Elution:

-

Elute the resolvins from the cartridge with 2 mL of methanol into a clean collection tube.

-

-

Drying and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 50:50 methanol:water).

-

Quantitative Data Summary

The efficiency of the SPE protocol is critical for accurate quantification. The following table summarizes typical performance data for the extraction of resolvins and other lipid mediators from plasma using reversed-phase SPE.

| Parameter | C18 SPE | Polymeric SPE | Reference |

| Recovery Rate (%) | |||

| Resolvin D1 | 85 ± 5 | 90 ± 7 | [1] |

| Resolvin E1 | 82 ± 6 | 88 ± 5 | [1] |

| Elution Volume (mL) | 2 | 1.2 | [2] |

| Sample Loading Volume (mL) | 0.5 - 1.0 | 0.1 - 0.5 | [2] |

| Reconstitution Volume (µL) | 50 - 100 | 50 | [2] |

Note: Recovery rates and optimal volumes may vary depending on the specific SPE cartridge, instrumentation, and the specific resolvin being analyzed. Method validation is essential for each application.

Conclusion

This application note provides a comprehensive and detailed protocol for the solid-phase extraction of resolvins from plasma. The described method, coupled with sensitive analytical techniques like LC-MS/MS, enables the reliable quantification of these potent pro-resolving mediators. The ability to accurately measure resolvin levels in biological samples is fundamental for advancing our understanding of inflammation resolution and for the development of innovative therapeutic strategies targeting inflammatory diseases.

References

Application Notes and Protocols for Resolvin E1 Analysis in Tissue Homogenates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resolvin E1 (RvE1) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). It plays a critical role in the resolution of inflammation, making it a key target for research in inflammatory diseases and a potential therapeutic agent.[1] Accurate quantification of RvE1 in tissue samples is crucial for understanding its physiological and pathological roles. This document provides detailed application notes and protocols for the sample preparation and analysis of RvE1 in tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Resolvin E1 Signaling Pathway

Resolvin E1 exerts its pro-resolving effects by binding to specific G protein-coupled receptors, primarily ChemR23 (also known as ERV1) and BLT1. This interaction triggers downstream signaling cascades that ultimately lead to the inhibition of pro-inflammatory pathways and the promotion of tissue repair. The binding of RvE1 to its receptors can activate pathways involving phosphoinositide 3-kinase (PI3K), Akt, and extracellular signal-regulated kinase (ERK), while inhibiting the activation of the pro-inflammatory transcription factor NF-κB.

Experimental Workflow for RvE1 Analysis

The overall workflow for the analysis of Resolvin E1 from tissue samples involves several key steps, from sample collection to data acquisition. Each step is critical for obtaining accurate and reproducible results.

Experimental Protocols

Tissue Homogenization

Proper homogenization is essential to release RvE1 from the tissue matrix.

Materials:

-

Tissue sample (frozen at -80°C)

-

Homogenization buffer (e.g., PBS with antioxidants like BHT)

-

Mechanical homogenizer (e.g., bead beater, Potter-Elvehjem homogenizer)

-

Centrifuge

Protocol:

-

Weigh the frozen tissue sample (typically 50-100 mg).

-

Place the tissue in a pre-chilled tube containing homogenization buffer and stainless steel beads or use a glass homogenizer.

-

Homogenize the tissue on ice to prevent degradation of lipids.

-

Centrifuge the homogenate at a low speed (e.g., 1500 x g) for 10 minutes at 4°C to pellet cellular debris.[2]

-

Collect the supernatant for further processing.

Solid-Phase Extraction (SPE)

SPE is a critical step for purifying and concentrating RvE1 from the tissue homogenate.[3] C18 cartridges are commonly used for this purpose.[2][4]

Materials:

-

C18 SPE cartridges

-

Methanol

-

Water (HPLC grade)

-

Methyl formate

-

Nitrogen gas evaporator

-

Vortex mixer

Protocol:

-

Condition the SPE Cartridge: Sequentially wash the C18 cartridge with 2-3 volumes of methanol followed by 2-3 volumes of water.

-

Load the Sample: Acidify the tissue homogenate supernatant with a weak acid (e.g., to pH 3.5) and load it onto the conditioned SPE cartridge.

-

Wash the Cartridge: Wash the cartridge with 2-3 volumes of water to remove polar impurities, followed by a wash with a low percentage of methanol in water (e.g., 15% methanol) to remove less polar interferences.

-

Elute RvE1: Elute the resolvins from the cartridge using methyl formate followed by methanol.

-

Dry the Eluate: Evaporate the solvent from the eluate under a gentle stream of nitrogen gas.

-

Reconstitute: Reconstitute the dried residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry is the gold standard for the sensitive and specific quantification of lipid mediators like RvE1.

Instrumentation:

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

-

The analysis is typically performed in negative ion mode.

Chromatographic Conditions (Illustrative):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: Water with 0.01% formic acid

-

Mobile Phase B: Acetonitrile/Methanol (80/20, v/v) with 0.01% formic acid

-

Gradient: A suitable gradient from a low to a high percentage of mobile phase B to ensure good separation of RvE1 from other lipid mediators.

-

Flow Rate: 0.2-0.4 mL/min

-

Injection Volume: 5-10 µL

Quantitative Data Summary

The following tables summarize typical parameters for the LC-MS/MS analysis of Resolvin E1. Note that these values may need to be optimized for specific instruments and experimental conditions.

Table 1: Illustrative LC-MS/MS Parameters for Resolvin E1

| Parameter | Value | Reference |

| Ionization Mode | Negative ESI | |

| Precursor Ion (m/z) | 349.2 | |

| Product Ion 1 (m/z) | 195.1 | - |

| Product Ion 2 (m/z) | 213.1 | |

| Declustering Potential (DP) | -60 V | - |

| Collision Energy (CE) | -25 eV | - |

Note: Specific MRM transitions and instrument parameters should be optimized in-house.

Table 2: Performance Characteristics for Lipid Mediator Analysis

| Parameter | Typical Value | Reference |

| Recovery | 78-87% | |

| Limit of Detection (LOD) | 0.1 - 5 pg on column | - |

| Limit of Quantification (LOQ) | 0.02–0.2 nM | |

| Linearity (r²) | >0.99 | - |

These values are representative of methods for the analysis of specialized pro-resolving mediators and may vary depending on the specific tissue matrix and analytical method.

Conclusion

The protocols and data presented provide a comprehensive guide for the sample preparation and analysis of Resolvin E1 in tissue homogenates. Adherence to these detailed methodologies will enable researchers to obtain reliable and reproducible quantification of this important pro-resolving mediator, facilitating a deeper understanding of its role in health and disease. The provided workflow and signaling pathway diagrams offer a clear visual representation of the experimental process and the biological context of RvE1.

References

- 1. Resolvin E1 regulates inflammation at the cellular and tissue level and restores tissue homeostasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel proresolving and tissue-regenerative resolvin and protectin sulfido-conjugated pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Resolvin D1 and Resolvin D2 Govern Local Inflammatory Tone in Obese Fat - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Precision Lipid Profiling Using Resolvin E1-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidomics, the comprehensive analysis of lipids in biological systems, is a critical field for understanding cellular physiology and pathology. Specialized pro-resolving mediators (SPMs), such as resolvins, are a class of lipid mediators derived from omega-3 fatty acids that play a pivotal role in the resolution of inflammation.[1][2] Accurate quantification of these transient and low-abundance molecules is essential for elucidating their roles in health and disease, and for the development of novel therapeutics.

Resolvin E1 (RvE1) is an SPM derived from eicosapentaenoic acid (EPA) that exhibits potent anti-inflammatory and pro-resolving activities.[1] Due to the inherent variability in sample preparation and analytical instrumentation, the use of a stable isotope-labeled internal standard is paramount for achieving accurate and reproducible quantification in lipid profiling studies.[3][4] Resolvin E1-d4 (RvE1-d4), a deuterated analog of RvE1, serves as an ideal internal standard, closely mimicking the chemical and physical properties of the endogenous analyte, thereby correcting for variations during extraction, derivatization, and detection.

This application note provides a detailed protocol for the use of Resolvin E1-d4 as an internal standard for the quantitative analysis of RvE1 and other eicosanoids in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Materials and Reagents

-

Resolvin E1-d4 (Internal Standard)

-

Resolvin E1 (Analytical Standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic Acid

-

Solid-Phase Extraction (SPE) Cartridges (e.g., C18)

-

Biological samples (e.g., plasma, serum, cell culture supernatant)

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a robust method for the isolation and concentration of eicosanoids from biological matrices.

-

Internal Standard Spiking: To 500 µL of the biological sample (e.g., plasma), add a known amount of Resolvin E1-d4 internal standard solution (e.g., 10 µL of a 100 ng/mL solution in methanol).

-

Protein Precipitation: Add 1.5 mL of cold methanol to the sample, vortex thoroughly, and centrifuge at 3000 rpm for 10 minutes at 4°C to precipitate proteins.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of water.

-

Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of 10% methanol in water to remove polar impurities.

-

Elution: Elute the analytes with 1 mL of methanol.

-

Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 63:37:0.02 v/v/v water:acetonitrile:formic acid).

LC-MS/MS Analysis

The analysis of resolvins is typically performed using reverse-phase liquid chromatography coupled with a tandem mass spectrometer operating in negative ion mode.

-

Chromatographic Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (80:15 v/v) with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Gradient: A linear gradient from 21% B to 98% B over 25 minutes is a suitable starting point.

-

Injection Volume: 10 µL.

-

Mass Spectrometry: Electrospray Ionization (ESI) in negative mode.

-

Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for RvE1 and RvE1-d4 need to be optimized on the specific instrument.

Data Presentation

Table 1: Representative LC-MS/MS Parameters for Resolvin E1 and Resolvin E1-d4

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Resolvin E1 | 349.2 | 195.1 | -20 |

| Resolvin E1-d4 | 353.2 | 198.1 | -20 |

Note: These values are illustrative and should be optimized for the specific mass spectrometer being used.

Table 2: Method Performance Characteristics

The use of a deuterated internal standard significantly improves the accuracy and precision of quantification.

| Parameter | Value |

| Linearity (R²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.02 - 0.2 nM |

| Intra-day Accuracy | ± 15% |

| Inter-day Precision (CV%) | < 15% |

| Recovery | 78% - 87% |

Data are representative and based on typical performance for eicosanoid analysis using stable isotope dilution methods.

Mandatory Visualization

Caption: Experimental workflow for lipid profiling using Resolvin E1-d4.

Caption: Simplified signaling pathway of Resolvin E1.

Conclusion

The use of Resolvin E1-d4 as an internal standard provides a robust and reliable method for the accurate quantification of Resolvin E1 and other related lipid mediators in complex biological matrices. The detailed protocol and representative data presented in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to implement high-precision lipid profiling in their studies. This approach is crucial for advancing our understanding of the roles of specialized pro-resolving mediators in health and disease and for the development of novel therapeutic strategies targeting the resolution of inflammation.

References

Application Notes and Protocols for the Quantification of Resolvin E1 in Bronchoalveolar Lavage Fluid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resolvin E1 (RvE1) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). It plays a crucial role in the active resolution of inflammation, a process essential for tissue homeostasis and repair. In the context of pulmonary health, RvE1 has been shown to dampen airway inflammation, reduce hyperresponsiveness, and promote the clearance of inflammatory debris, making it a molecule of significant interest in respiratory diseases such as Acute Respiratory Distress Syndrome (ARDS) and asthma.[1][2][3][4][5]

Bronchoalveolar lavage (BAL) fluid is a valuable biological sample that provides a window into the inflammatory and immunological environment of the lower respiratory tract. The quantification of RvE1 in BAL fluid can offer insights into the resolution status of lung inflammation and may serve as a biomarker for disease severity and therapeutic response. These application notes provide detailed protocols for the quantification of RvE1 in BAL fluid using mass spectrometry, a highly sensitive and specific analytical technique.

Data Presentation

The quantification of endogenous lipid mediators like Resolvin E1 in human bronchoalveolar lavage fluid is a complex analytical challenge due to their very low concentrations and transient nature. While the role of RvE1 and other specialized pro-resolving mediators (SPMs) in the resolution of lung inflammation is an active area of research, specific concentration ranges in BAL fluid from healthy volunteers versus patients with respiratory diseases like ARDS or asthma are not yet well-established in the published literature.

Studies have demonstrated the presence and biological activity of RvE1 in the lungs and have shown that levels of SPMs can be dysregulated in inflammatory lung diseases. For instance, in other sample types like plasma, decreased levels of RvE1 have been observed in smokers. In bronchoalveolar lavage fluid of individuals with Chronic Obstructive Pulmonary Disease (COPD), there is a general decrease in SPMs. However, direct comparative values for RvE1 in the BAL fluid of healthy, ARDS, and asthma cohorts are not consistently reported.

The table below summarizes the typical analytical performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of SPMs, including RvE1, in biological samples. These values are indicative of the sensitivity required for such measurements.

| Parameter | Typical Value | Reference |

| Lower Limit of Quantification (LOQ) | 0.02 - 0.2 nM | |

| Lower Limit of Detection (LOD) | 0.01 - 17.65 ng/mL | |

| Intraday Repeatability (RSD) | <15% | |

| Interday Reproducibility (RSD) | <15% | |

| Extraction Recovery | 29 - 134% |

Researchers are encouraged to establish their own reference ranges based on their specific study populations and analytical methodologies.

Experimental Protocols

Bronchoalveolar Lavage (BAL) Fluid Collection and Immediate Processing

Standardized collection of BAL fluid is critical for reproducible results.

Materials:

-

Sterile, preservative-free 0.9% saline

-

Bronchoscope

-

Sterile collection traps

-

Refrigerated centrifuge

-

Polypropylene centrifuge tubes

-

-80°C freezer

Protocol:

-

Perform bronchoalveolar lavage according to established clinical guidelines.

-

Collect the returned fluid in sterile collection traps on ice.

-

Immediately transport the collected BAL fluid to the laboratory on ice.

-

Centrifuge the BAL fluid at 400 x g for 10 minutes at 4°C to pellet cells and debris.

-

Carefully aspirate the supernatant (cell-free BAL fluid) and transfer it to clean polypropylene tubes.

-

Aliquot the supernatant to avoid multiple freeze-thaw cycles.

-

Immediately store the aliquots at -80°C until extraction.

Solid-Phase Extraction (SPE) of Resolvin E1 from BAL Fluid

This protocol is for the extraction and concentration of lipid mediators from BAL fluid using a C18 solid-phase extraction cartridge.

Materials:

-

C18 SPE cartridges (e.g., 100 mg, 1 mL)

-

Deuterated internal standard for RvE1 (e.g., RvE1-d5)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Nitrogen gas evaporator

-

Vortex mixer

Protocol:

-

Thaw the frozen BAL fluid samples on ice.

-

Spike the BAL fluid sample with the deuterated internal standard to a final concentration appropriate for the LC-MS/MS method (e.g., 100 pg/mL).

-

Acidify the sample with formic acid to a pH of approximately 3.5.

-

Condition the SPE cartridge:

-

Wash with 2 mL of methanol.

-

Equilibrate with 2 mL of water.

-

-

Load the sample:

-

Slowly load the acidified BAL fluid onto the conditioned SPE cartridge.

-

-

Wash the cartridge:

-

Wash with 2 mL of water to remove salts and polar impurities.

-

Wash with 2 mL of 15% methanol in water to remove more polar lipids.

-

-

Elute the analytes:

-

Elute the RvE1 and other lipid mediators with 2 mL of methanol into a clean collection tube.

-

-

Dry the eluate:

-

Evaporate the methanol eluate to dryness under a gentle stream of nitrogen gas at room temperature.

-

-

Reconstitute the sample:

-

Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial mobile phase of the LC-MS/MS system (e.g., 50:50 methanol:water).

-

Vortex briefly to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

-

Quantification of Resolvin E1 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a general protocol and should be optimized for the specific instrumentation used.

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Reversed-phase C18 HPLC column (e.g., 2.1 x 100 mm, 1.8 µm)

LC Parameters (Example):

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile/Methanol (80:15, v/v) with 0.1% formic acid

-

Gradient: A linear gradient from 30% B to 95% B over 15 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

MS/MS Parameters (Example for RvE1):

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

RvE1: Q1: 349.2 m/z -> Q3: 195.1 m/z

-

RvE1-d5 (Internal Standard): Q1: 354.2 m/z -> Q3: 199.1 m/z

-

-

Optimize collision energy and other source parameters for maximum sensitivity.

Data Analysis:

-

Generate a calibration curve using a series of known concentrations of an authentic RvE1 standard.

-

Quantify the amount of RvE1 in the BAL fluid samples by comparing the peak area ratio of the endogenous RvE1 to the deuterated internal standard against the calibration curve.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantification of Resolvin E1 in BAL fluid.

Resolvin E1 Signaling Pathway

Caption: Key signaling pathways of Resolvin E1.

References

- 1. mdpi.com [mdpi.com]

- 2. Specialized pro-resolving mediators in respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Specialized pro-resolving mediators in respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Resolvins: Natural Agonists for Resolution of Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Resolvin E1-d4 in Experimental Colitis Models

Audience: Researchers, scientists, and drug development professionals in gastroenterology, immunology, and pharmacology.

Introduction: Resolvin E1 (RvE1) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA).[1][2][3] It plays a crucial role in the active resolution of inflammation, a process essential for tissue protection and return to homeostasis.[4] In the context of inflammatory bowel disease (IBD), RvE1 has demonstrated potent anti-inflammatory and pro-reparative effects in various preclinical models of colitis.[5] It primarily acts by inhibiting neutrophil infiltration, reducing the production of pro-inflammatory cytokines, and promoting mucosal wound healing.